molecular formula C30H34FN5O5 B14085277 Tyrosylalanyl-4-fluorophenylalanylphenylalaninamide

Tyrosylalanyl-4-fluorophenylalanylphenylalaninamide

Cat. No.: B14085277
M. Wt: 563.6 g/mol
InChI Key: GTPHQORJKFJIRB-UHFFFAOYSA-N
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Description

Frakefamide is a synthetic, fluorinated linear tetrapeptide with the amino acid sequence L-Tyrosyl-D-alanyl-4-fluoro-L-phenylalanyl-L-phenylalaninamide. It acts as a peripherally-specific, selective μ-opioid receptor agonist. Despite its inability to penetrate the blood-brain barrier and enter the central nervous system, frakefamide has potent analgesic effects and, unlike centrally-acting opioids like morphine, does not produce respiratory depression .

Preparation Methods

Synthetic Routes and Reaction Conditions

Frakefamide is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of protected amino acids to form the tetrapeptide sequence. The key steps include:

    Protection of amino groups: The amino groups of the amino acids are protected using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).

    Coupling reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Deprotection: The protecting groups are removed using appropriate deprotection reagents like trifluoroacetic acid (TFA) for Boc groups or piperidine for Fmoc groups.

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of frakefamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Automated peptide synthesizers are often used to streamline the synthesis process. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Frakefamide undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the peptide backbone can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom on the phenylalanine residue can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under microwave irradiation.

Major Products

Scientific Research Applications

Frakefamide has several scientific research applications, including:

Mechanism of Action

Frakefamide exerts its effects by selectively binding to peripheral μ-opioid receptors. This binding activates G-protein coupled receptor signaling pathways, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels results in the inhibition of neurotransmitter release and the modulation of pain signaling pathways. Unlike centrally-acting opioids, frakefamide does not cross the blood-brain barrier, thus avoiding central nervous system side effects such as respiratory depression .

Comparison with Similar Compounds

Frakefamide is similar to other μ-opioid receptor agonists such as casokefamide and metkefamide. it is unique in its inability to penetrate the blood-brain barrier, making it a safer alternative for peripheral pain management. Other similar compounds include:

Frakefamide’s unique properties make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-(4-fluorophenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34FN5O5/c1-18(34-29(40)24(32)15-20-9-13-23(37)14-10-20)28(39)36-26(17-21-7-11-22(31)12-8-21)30(41)35-25(27(33)38)16-19-5-3-2-4-6-19/h2-14,18,24-26,37H,15-17,32H2,1H3,(H2,33,38)(H,34,40)(H,35,41)(H,36,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPHQORJKFJIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870179
Record name Tyrosylalanyl-4-fluorophenylalanylphenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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